Ethanesulfonyl chloride (EtSO2Cl) is a highly versatile alkanesulfonylating agent utilized extensively in pharmaceutical salt formation, advanced electrolyte synthesis, and complex organic transformations . As a two-carbon sulfonyl chloride, it serves as the direct precursor to esylate (ethanesulfonate) leaving groups and esylate API salts, offering a critical balance of high aqueous solubility and moderate lipophilicity . Commercially, it is prioritized by technical buyers and process chemists who require a highly reactive electrophile that avoids the extreme volatility and severe inhalation toxicity associated with its lighter homolog, methanesulfonyl chloride, while maintaining greater aqueous solubility profiles compared to bulky arylsulfonyl chlorides like tosyl chloride.
Generic substitution of ethanesulfonyl chloride with the more common methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) frequently results in process or formulation failures. MsCl is a severe inhalation hazard and highly volatile, significantly increasing Environmental, Health, and Safety (EHS) overhead during scale-up, and it forms an unsubstituted sulfene intermediate that can lead to uncontrolled side reactions. Conversely, substituting with arylsulfonyl chlorides like TsCl or benzenesulfonyl chloride (besylate precursors) drastically reduces the aqueous solubility of the resulting pharmaceutical salts, often rendering them unsuitable for high-bioavailability formulations[1]. Ethanesulfonyl chloride occupies a non-interchangeable middle ground, providing the extreme solubility of short-chain alkanesulfonates without the severe handling hazards of MsCl.
In pharmaceutical salt screening, the choice of sulfonate counterion dictates bioavailability and shelf-life. Studies on donepezil salts demonstrate that esylate (ethanesulfonate) salts achieve extremely high aqueous solubility (>4200 mg/g), matching mesylates, while besylate and tosylate salts exhibit very low solubility. Furthermore, the esylate salt significantly improves the physical stability of the amorphous API under accelerated conditions (40 °C/75% RH) by delaying nucleation [1].
| Evidence Dimension | Aqueous solubility and amorphous stability |
| Target Compound Data | Esylate salt (>4200 mg/g solubility; high physical stability at 40 °C/75% RH) |
| Comparator Or Baseline | Besylate/Tosylate salts (Very low solubility; spontaneous, unstable amorphous conversion) |
| Quantified Difference | Esylate provides orders-of-magnitude higher solubility than arylsulfonates while maintaining robust amorphous stability. |
| Conditions | Aqueous solubility assays and accelerated stability testing (40 °C/75% RH for 3 months). |
Procurement teams sourcing counterions for poorly soluble APIs must select ethanesulfonyl chloride to ensure high bioavailability and long-term formulation stability.
For the synthesis of conjugated sulfonamide cathodes (e.g., PDESAs) used in high-voltage aqueous zinc-ion batteries, ethanesulfonyl chloride is explicitly selected over methanesulfonyl chloride. Researchers note that ethanesulfonyl chloride is much less toxic and significantly cheaper for these specific bulk nucleophilic substitutions, allowing for safer and more economical scale-up of battery materials without compromising the electrochemical stability of the resulting sulfonamide network [1].
| Evidence Dimension | Precursor toxicity and process suitability |
| Target Compound Data | Ethanesulfonyl chloride (Lower toxicity, favorable economics for bulk synthesis) |
| Comparator Or Baseline | Methanesulfonyl chloride (High toxicity, severe inhalation hazard) |
| Quantified Difference | Ethanesulfonyl chloride eliminates the extreme acute toxicity risks of MsCl while successfully yielding stable conjugated sulfonamides. |
| Conditions | Nucleophilic substitution with p-phenylenediamine precursors for AZIB electrolytes. |
Selecting this compound lowers EHS compliance costs and handling risks during the pilot-scale manufacturing of advanced energy storage materials.
In the synthesis of complex heterocycles via sulfa-Staudinger cycloadditions, the alpha-substituent of the sulfonyl chloride dictates the reaction pathway. Ethanesulfonyl chloride generates a methylsulfene intermediate, providing specific steric and electronic control that directs the annuloselectivity toward either [2s+2i] beta-sultams or [2s+2i+2i] thiadiazinane derivatives, depending on the imine nucleophilicity. The unsubstituted sulfene derived from methanesulfonyl chloride lacks this alpha-steric bulk, altering the thermodynamic stability of the zwitterionic intermediates and often yielding different product distributions [1].
| Evidence Dimension | Annuloselectivity and intermediate stability |
| Target Compound Data | Ethanesulfonyl chloride (Forms alpha-methylsulfene, enabling substituent-controlled annuloselectivity) |
| Comparator Or Baseline | Methanesulfonyl chloride (Forms unsubstituted sulfene, lacking alpha-steric control) |
| Quantified Difference | The presence of the ethyl group allows precise tuning of cycloaddition pathways not possible with the methyl homolog. |
| Conditions | Base-induced generation of sulfene reacting with cyclic and acyclic imines. |
Process chemists must procure ethanesulfonyl chloride to access specific heterocyclic scaffolds and beta-sultams that cannot be selectively synthesized using methanesulfonyl chloride.
Ethanesulfonyl chloride is a highly effective reagent for generating esylate (ethanesulfonate) salts of basic APIs. It is specifically indicated when a drug candidate exhibits poor aqueous solubility and requires a counterion that outperforms besylates and tosylates in dissolution assays, while also providing superior physical stability for amorphous solid dispersions [1].
In the development of aqueous zinc-ion batteries (AZIBs), ethanesulfonyl chloride is the preferred precursor for synthesizing PDESA cathodes and excluded-volume electrolytes. Its lower toxicity and safer handling profile compared to methanesulfonyl chloride make it the responsible choice for scaling up energy storage materials [2].
For discovery chemists synthesizing novel sulfur-containing heterocycles, ethanesulfonyl chloride serves as a critical methylsulfene precursor. It is required in sulfa-Staudinger cycloadditions where the alpha-methyl group is necessary to control the annuloselectivity and stabilize zwitterionic intermediates, a level of control unattainable with standard methanesulfonyl chloride[3].
Corrosive;Acute Toxic;Irritant